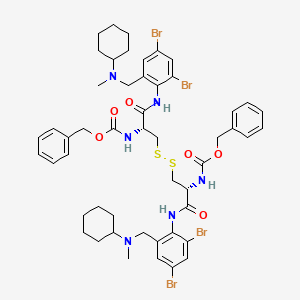
Cistinexine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cistinexine is a small molecule drug initially developed by Recordati SpA. It has been explored for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as cough . The molecular formula of this compound is C50H60Br4N6O6S2 .
Preparation Methods
The synthesis of Cistinexine involves several steps:
Reaction of cysteine with benzyl chloroformate: This reaction produces the di(benzyloxycarbonyl) derivative.
Treatment with phosphorus pentachloride or thionyl chloride: This step converts the derivative into bisacyl chloride.
Condensation with 4,6-dibromo-2-(cyclohexylmethylaminomethyl)aniline: The final step involves condensation in ethyl acetate to yield this compound.
Chemical Reactions Analysis
Cistinexine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups within the molecule.
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: These reactions are crucial in the synthesis of this compound itself.
Scientific Research Applications
Chemistry: Used as a model compound in synthetic organic chemistry.
Biology: Explored for its interactions with biological macromolecules.
Industry: Utilized in the development of new therapeutic agents.
Mechanism of Action
The exact mechanism of action of Cistinexine is not fully elucidated. it is believed to interact with specific molecular targets involved in respiratory pathways. The compound may modulate the activity of enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Cistinexine can be compared with other similar compounds such as:
- Ornipressin
- Lypressin
- Examorelin
- Polymyxin B1 These compounds share structural similarities and have been explored for similar therapeutic applications. this compound’s unique molecular structure and specific interactions with biological targets distinguish it from these compounds .
Properties
CAS No. |
86042-50-4 |
|---|---|
Molecular Formula |
C50H60Br4N6O6S2 |
Molecular Weight |
1224.8 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-[[(2R)-3-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]disulfanyl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C50H60Br4N6O6S2/c1-59(39-19-11-5-12-20-39)27-35-23-37(51)25-41(53)45(35)57-47(61)43(55-49(63)65-29-33-15-7-3-8-16-33)31-67-68-32-44(56-50(64)66-30-34-17-9-4-10-18-34)48(62)58-46-36(24-38(52)26-42(46)54)28-60(2)40-21-13-6-14-22-40/h3-4,7-10,15-18,23-26,39-40,43-44H,5-6,11-14,19-22,27-32H2,1-2H3,(H,55,63)(H,56,64)(H,57,61)(H,58,62)/t43-,44-/m0/s1 |
InChI Key |
UVOSLKVETODLTR-CXNSMIOJSA-N |
SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |
Isomeric SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CSSCC(C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)C6CCCCC6 |
Key on ui other cas no. |
86042-50-4 |
Synonyms |
cistinexine N,N'-bis(benzyloxycarbonyl)cystine-bis(2,4-dibromo-6-(N-cyclohexyl-N-methyl)aminomethyl)anilide dihydrochloride Rec 15-1884-2 Rec-15-1884-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















